3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of a pyridazinone derivative with a piperazine compound under anhydrous conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: It has shown promise in preclinical studies as an analgesic and anti-inflammatory agent.
Industry: The compound is explored for its potential use in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions. Additionally, it may interact with other molecular pathways involved in inflammation and pain modulation .
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine include other pyridazinone derivatives such as:
6-aryl-3(2H)-pyridazinone derivatives: Known for their antimicrobial and anticancer activities.
4-methoxyphenylpiperazine derivatives: Studied for their potential as acetylcholinesterase inhibitors.
2,6-disubstituted-3(2H)-pyridazinone derivatives: Explored for their antifungal and anti-inflammatory properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-14(2)20-22-19(28-25-20)13-26-9-11-27(12-10-26)18-8-7-17(23-24-18)15-3-5-16(21)6-4-15/h3-8,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYAXTYRPMEPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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